1,2lambda6,3-oxathiazinane-2,2-dione
Description
1,2λ⁶,3-Oxathiazinane-2,2-dione is a six-membered heterocyclic compound featuring oxygen, sulfur (in a sulfone configuration, denoted by λ⁶), and nitrogen atoms within its ring structure. Applications of such sulfone-containing heterocycles often include medicinal chemistry (e.g., enzyme inhibition) due to their electrophilic reactivity and stability.
Properties
IUPAC Name |
oxathiazinane 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c5-8(6)4-2-1-3-7-8/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYBICWLLTWQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569650-27-7 | |
| Record name | 1,2lambda6,3-oxathiazinane-2,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2lambda6,3-oxathiazinane-2,2-dione can be synthesized through a cyclization reaction involving 1,2lambda6,3-oxathiazine and 2-mercaptobenzothiazole . This intramolecular reaction forms a six-membered ring containing two heteroatoms.
Industrial Production Methods: While specific industrial production methods for 1,2lambda6,3-oxathiazinane-2,2-dione are not widely documented, the compound is typically produced in controlled laboratory settings due to its specialized applications .
Chemical Reactions Analysis
Types of Reactions: 1,2lambda6,3-oxathiazinane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur or oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the cytotoxic properties of derivatives of 1,2lambda6,3-oxathiazinane-2,2-dione against cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting the growth of androgen-dependent and androgen-independent prostate cancer cell lines. The most effective derivatives exhibited IC50 values as low as 0.03 μM against LNCaP cells, indicating strong anticancer potential .
Antioxidant Properties
The antioxidant capabilities of 1,2lambda6,3-oxathiazinane-2,2-dione derivatives have also been investigated. In vitro assays demonstrated that these compounds can effectively scavenge free radicals and exhibit significant antioxidant activity compared to standard references like butylated hydroxytoluene (BHT). This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Material Science
Polymer Chemistry
In the realm of materials science, 1,2lambda6,3-oxathiazinane-2,2-dione has been utilized in synthesizing novel polymeric materials. Its unique chemical structure allows it to act as a monomer or cross-linking agent in polymer formulations. Research indicates that incorporating this compound into polymers enhances their thermal stability and mechanical properties .
Environmental Science
Biodegradation Studies
The environmental impact of synthetic compounds is a growing concern. Studies focusing on the biodegradability of 1,2lambda6,3-oxathiazinane-2,2-dione suggest that its derivatives can be broken down by microbial action in soil and water environments. This property is essential for developing environmentally friendly chemical products that minimize ecological footprints .
Case Study 1: Anticancer Research
In a detailed study examining the anticancer effects of various derivatives of 1,2lambda6,3-oxathiazinane-2,2-dione, researchers synthesized multiple analogs and tested their efficacy against different cancer cell lines. The study concluded that specific modifications to the compound's structure could enhance its cytotoxicity significantly.
Case Study 2: Antioxidant Activity Assessment
Another research initiative evaluated the antioxidant potential of 1,2lambda6,3-oxathiazinane-2,2-dione using DPPH and FRAP assays. The findings indicated that certain derivatives exhibited superior antioxidant activity compared to traditional antioxidants like BHT and ascorbic acid. This positions these compounds as candidates for further development in nutraceutical applications.
Mechanism of Action
The mechanism by which 1,2lambda6,3-oxathiazinane-2,2-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur and oxygen atoms can form hydrogen bonds and other interactions with these targets, influencing their activity and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
1-Oxazolidine-2,4-Dione Derivatives
Structure : Five-membered ring with oxygen, nitrogen, and two ketone groups.
Synthesis : Prepared via sulfonamide coupling (e.g., ClSO₂NHBn in pyridine) and hydrolysis (LiOH/THF) .
Key Differences :
- Lacks sulfur, reducing polarity compared to 1,2λ⁶,3-oxathiazinane-2,2-dione.
Applications : Used in inhibitor design (e.g., glycosidase inhibitors) due to sulfonamide functionality .
1,2,5-Oxadiazine Compounds
Structure : Six-membered ring with oxygen and two nitrogen atoms.
Synthesis : Derived from hydrazones via acetic anhydride reflux, followed by ice quenching .
Key Differences :
- Additional nitrogen atoms enable diverse hydrogen-bonding interactions, contrasting with the sulfone’s electrophilic character.
- Less oxidized than sulfone-containing analogs, leading to distinct redox behavior.
Applications : Explored in agrochemicals and coordination chemistry due to nitrogen-rich scaffolds .
3,4-Dimethoxycyclobutane-1,2-dione
Structure : Four-membered cyclobutane ring with two ketones and methoxy groups.
Synthesis : Derived from squaric acid derivatives via methoxylation .
Key Differences :
- High ring strain facilitates [2+2] cycloadditions, unlike the more stable six-membered oxathiazinane.
- Methoxy groups reduce polarity compared to sulfones, affecting solubility and biological activity.
Applications : Utilized in polymer chemistry and as a ligand precursor .
1,2-Benzisothiazol-3(2H)-one 1,1-Dioxide
Structure : Bicyclic aromatic system with a sulfone group.
Synthesis : Achieved via oxidation of benzisothiazolone precursors .
Key Differences :
- Sulfone in a rigid aromatic framework limits conformational flexibility.
Applications : Found in antimicrobial and antipsychotic agents .
Data Table: Comparative Analysis
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
